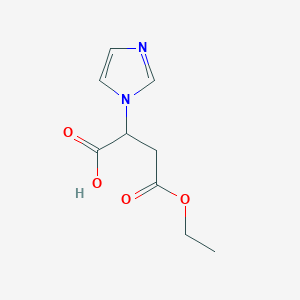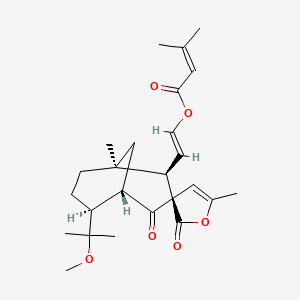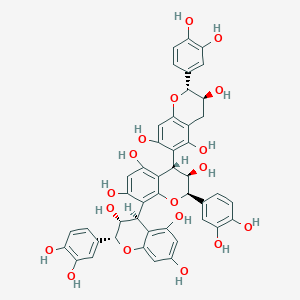
2,2',4,5'-Tetrabromodiphenyl ether
Descripción general
Descripción
Synthesis Analysis
Synthesis of derivatives and analogs of 2,2',4,5'-Tetrabromodiphenyl ether involves multi-step processes. For example, 3,3',4,4'-Tetraaminodiphenyl ether was prepared from 4,4'diaminodiphenyl ether through reactions including N-acylation, nitration, acid hydrolysis, reduction, and neutralization, demonstrating the complexity of synthesizing PBDEs and their derivatives (Yu Wen-xue, 2007).
Molecular Structure Analysis
Vibrational spectroscopic investigations and density functional theory (DFT) studies on 2,2',4,4'-tetrabromodiphenyl ether have provided insights into its molecular structure. The addition of bromine atoms significantly increases the dihedral angle of the biphenyl ether, indicating the steric effects and alterations in molecular geometry caused by bromination (Shanshan Qiu et al., 2010).
Chemical Reactions and Properties
The chemical behavior of this compound includes its participation in various reactions, such as its transformation into hydroxylated metabolites in exposed rats, revealing its metabolic pathways and environmental persistence (G. Marsh et al., 2006).
Physical Properties Analysis
The physical properties of PBDEs like this compound are crucial for understanding their environmental fate and behavior. Studies have investigated their distribution, absorption, and excretion in animal models, highlighting their accumulation in biological systems (H. Xu et al., 2019).
Chemical Properties Analysis
Research on the chemical properties of this compound includes the study of its degradation pathways, such as thermal oxidation and photocatalytic degradation. These studies offer insights into potential methods for mitigating its environmental impact (Qianqian Li et al., 2017).
Aplicaciones Científicas De Investigación
Metabolic Analysis
Research has shown that 2,2',4,5'-Tetrabromodiphenyl ether (BDE-47) undergoes metabolic transformations in various organisms. For instance, in a study on rats, several hydroxylated metabolites of BDE-47 were identified, including 2'-hydroxy-2,4,4'-tribromodiphenyl ether and 4'-hydroxy-2,2',4,5'-tetrabromodiphenyl ether, among others. These were analyzed using gas chromatography-mass spectrometry (GC-MS) (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006). Similar studies have been conducted using cat liver microsomes, showing the formation of hydroxylated metabolites, which suggests differing metabolic pathways in different species (Zheng et al., 2016).
Environmental Impact Studies
Research involving BDE-47 has also extended to its environmental impact. Studies have focused on its degradation and the identification of its metabolites in different environmental conditions. For example, a study on the rapid biodegradation of BDE-47 by Achromobacter xylosoxidans GYP4, a strain of aerobic bacteria, showed a high degradation rate, indicating potential applications in environmental remediation (Wang et al., 2019). Additionally, investigations into the photocatalytic degradation of BDE-47 in liquid media have been conducted, presenting novel methods for removing this contaminant from water sources (Liang et al., 2019).
Safety and Hazards
Direcciones Futuras
Further studies are still needed to investigate the toxicity patterns and underlying mechanisms of 2,2’,4,4’-tetrabromodiphenyl ether . This includes its effects on the innate immune response at different levels, its interference with the biogenesis, cargo content and functional activity of M (LPS) macrophage cell-derived sEVs .
Propiedades
IUPAC Name |
1,4-dibromo-2-(2,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-2-4-11(10(16)5-7)17-12-6-8(14)1-3-9(12)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVDUBDYUPHNHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873927 | |
| Record name | 2,2',4,5'-Tetrabromodiphenyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
243982-82-3 | |
| Record name | BDE 49 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243982-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',4,5'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243982823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,5'-Tetrabromodiphenyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,5'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D24364111Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



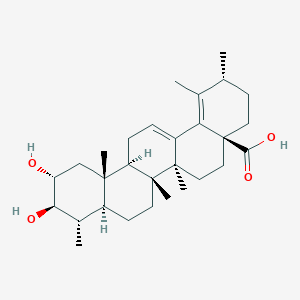
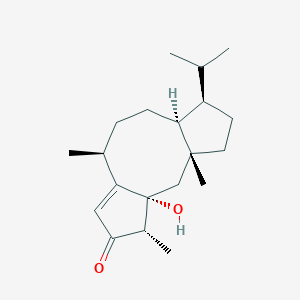

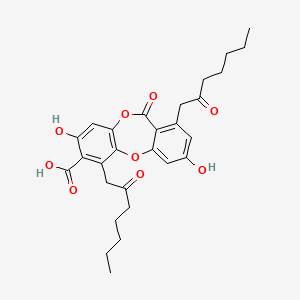
![2-[(E)-but-2-en-2-yl]-10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1255513.png)
